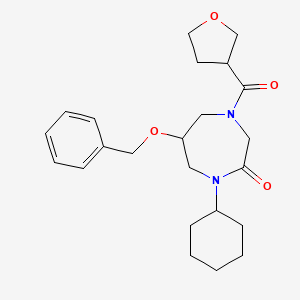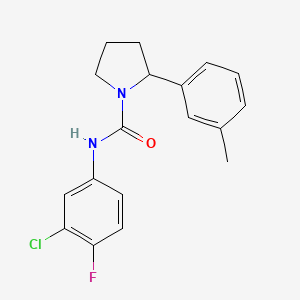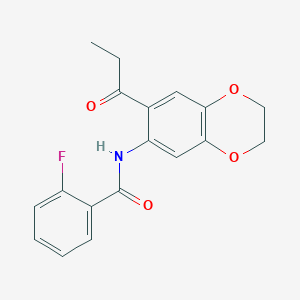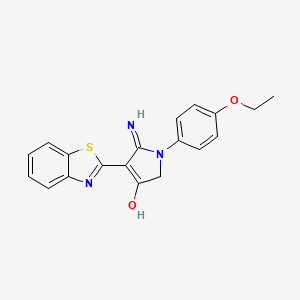
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepines. It is a potent antagonist of the GABA-A receptor and has been used in scientific research to investigate the role of GABA in the central nervous system.
Mécanisme D'action
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 acts as a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the activity of this receptor, this compound 15-4513 can alter the balance of excitatory and inhibitory neurotransmission in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects in animal models. It can alter the release of neurotransmitters such as dopamine and serotonin, as well as affect the activity of ion channels and other signaling pathways in the brain. It has also been shown to have effects on the cardiovascular and respiratory systems, although the exact mechanisms of these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 in scientific research is that it is a potent and selective antagonist of the GABA-A receptor, making it a useful tool for investigating the role of this receptor in the central nervous system. However, one limitation of using this compound 15-4513 is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research involving 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513. One area of interest is the development of more selective GABA-A receptor antagonists, which could help to elucidate the specific roles of different subtypes of this receptor in the brain. Another area of interest is the investigation of the effects of this compound 15-4513 on the immune system, as recent research has suggested that GABA may play a role in regulating immune function. Finally, there is potential for the use of this compound 15-4513 in the development of new treatments for psychiatric and neurological disorders, although further research is needed to explore this possibility.
Méthodes De Synthèse
The synthesis of 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 involves several steps, including the reaction of 1-cyclohexyl-3-aminopropan-1-ol with benzyl chloroformate to form the benzyl carbamate, which is then reacted with 3,4-dihydro-2H-pyran to form the tetrahydrofuran ring. The resulting compound is then reacted with ethyl chloroformate and ammonia to form the final product.
Applications De Recherche Scientifique
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 has been widely used in scientific research to investigate the role of GABA in the central nervous system. It has been used to study the mechanisms of action of other benzodiazepines, as well as to investigate the effects of GABA on memory, anxiety, and other behaviors.
Propriétés
IUPAC Name |
1-cyclohexyl-4-(oxolane-3-carbonyl)-6-phenylmethoxy-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c26-22-15-24(23(27)19-11-12-28-17-19)13-21(29-16-18-7-3-1-4-8-18)14-25(22)20-9-5-2-6-10-20/h1,3-4,7-8,19-21H,2,5-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVGERRBZSGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CN(CC2=O)C(=O)C3CCOC3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N-[4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenyl]acetamide](/img/structure/B6043304.png)


![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)

![3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6043348.png)
![3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B6043369.png)
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6043372.png)
